![molecular formula C19H14N4O4S B605583 2,4-二氧代-N-(4-吡啶-4-基苯基)-1H-喹唑啉-6-磺酰胺 CAS No. 2190502-57-7](/img/structure/B605583.png)
2,4-二氧代-N-(4-吡啶-4-基苯基)-1H-喹唑啉-6-磺酰胺
描述
ARN19874 is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD; IC50 = 33.7 µM). It is selective for NAPD-PLD over carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme (ACE) up to 50 µM. ARN19874 (50 µM) increases the levels of certain NAPE substrates and decreases the endogenous levels of stearoyl ethanolamide, but not oleoyl ethanolamide or palmitoyl ethanolamide, in HEK293 cells.
ARN19874 is the first small-molecule NAPE-PLD inhibitor.
科学研究应用
药理学中的磺酰胺杂交体
基于磺酰胺的化合物,包括喹唑啉磺酰胺衍生物,在药理学中发挥着至关重要的作用。它们表现出广泛的生物活性,例如抗菌、抗炎和抗肿瘤特性。这些化合物通常结合各种药理活性骨架,形成相当范围的称为磺酰胺杂交体的杂交体 (Ghomashi 等,2022)。
抗菌特性
喹唑啉磺酰胺衍生物已被研究其抗菌特性。这些化合物表现出显着的抗菌和抗真菌活性,有助于开发新的抗菌剂 (Patel 等,2010)。
心血管治疗
这些衍生物在心血管治疗中具有潜力,特别是在治疗心房颤动方面。苯基喹唑啉系列的优化导致了临床候选药物的开发,在药效学模型中显示出强大的效果 (Gunaga 等,2017)。
癌症研究和治疗
喹唑啉磺酰胺在癌症研究中显示出有希望的结果。它们与各种生物靶标(包括 DNA 和蛋白质)相互作用的能力已被探索用于开发新型抗癌剂 (Devegowda 等,2016)。
神经药理学
这些化合物已被研究其在神经药理学中的作用。它们作为 AMPA 受体等特定受体的竞争性拮抗剂,显示出在治疗癫痫等疾病中的潜力 (Orain 等,2017)。
抗疟疾应用
一些喹唑啉磺酰胺衍生物已被合成和测试其抗疟疾活性,表明在该领域的显着潜力 (Jx 等,1983)。
酶抑制
特别是,2,4-二氧代-N-(4-吡啶-4-基苯基)-1H-喹唑啉-6-磺酰胺已被确定为 NAPE-PLD(一种在生化途径中至关重要的锌酶)的第一个小分子抑制剂 (Castellani 等,2017)。
属性
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGIIQHYNFABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ARN19874 significant in the context of NAPE-PLD research?
A: ARN19874 is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. ARN19874's emergence opened new avenues for investigating this enzyme and its associated pathways.
Q2: How does the discovery of ARN19874 compare to other NAPE-PLD inhibitors discussed in the research?
A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. ARN19874, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。